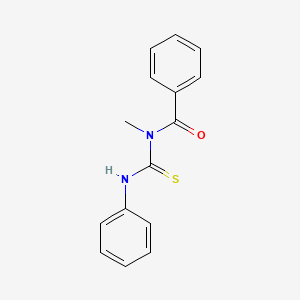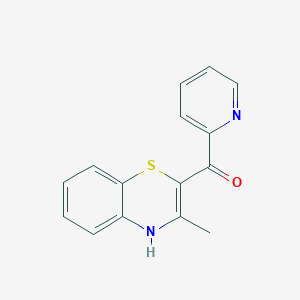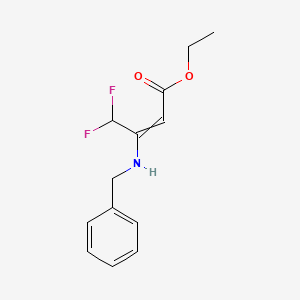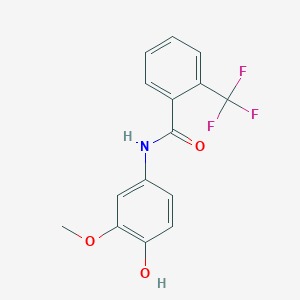
N-Methyl-N-(phenylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(phenylcarbamothioyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a phenylcarbamothioyl group and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylcarbamothioyl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(phenylcarbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer application, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-Methyl-N-(phenylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
N-Phenylthiourea: Shares the thiourea group but lacks the benzamide moiety.
Benzamide: Lacks the phenylcarbamothioyl and methyl groups.
N-Methylbenzamide: Lacks the phenylcarbamothioyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components.
Propiedades
Número CAS |
94398-08-0 |
|---|---|
Fórmula molecular |
C15H14N2OS |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
N-methyl-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-17(14(18)12-8-4-2-5-9-12)15(19)16-13-10-6-3-7-11-13/h2-11H,1H3,(H,16,19) |
Clave InChI |
YLVSLBISEWJXIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)




![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)

![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
